Cas no 329328-77-0 (3,5-Di-tert-butylcyclohexane-1,2-dione)

3,5-Di-tert-butylcyclohexane-1,2-dione 化学的及び物理的性質
名前と識別子
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- 3,5-Di-tert-butylcyclohexane-1,2-dione
- 1,2-Cyclohexanedione, 3,5-bis(1,1-dimethylethyl)-
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- インチ: 1S/C14H24O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h9-10H,7-8H2,1-6H3
- InChIKey: FJKPAFXEDRMYMO-UHFFFAOYSA-N
- SMILES: C1(=O)CC(C(C)(C)C)CC(C(C)(C)C)C1=O
3,5-Di-tert-butylcyclohexane-1,2-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A490021799-1g |
3,5-Di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 97% | 1g |
$504.90 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1558919-10g |
3,5-Di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 98% | 10g |
¥34190 | 2023-04-05 | |
Ambeed | A640544-1g |
3,5-Di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 98% | 1g |
$688.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0350-10G |
3,5-di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 95% | 10g |
¥ 15,780.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0350-100mg |
3,5-di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 95% | 100mg |
¥1037.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0350-1g |
3,5-di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 95% | 1g |
¥3456.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0350-250.0mg |
3,5-di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 95% | 250.0mg |
¥1244.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0350-10.0g |
3,5-di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 95% | 10.0g |
¥15494.0000 | 2024-08-03 | |
Alichem | A490021799-5g |
3,5-Di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 97% | 5g |
$1835.92 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1558919-5g |
3,5-Di-tert-butylcyclohexane-1,2-dione |
329328-77-0 | 98% | 5g |
¥19008 | 2023-04-05 |
3,5-Di-tert-butylcyclohexane-1,2-dione 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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10. Book reviews
3,5-Di-tert-butylcyclohexane-1,2-dioneに関する追加情報
Introduction to 3,5-Di-tert-butylcyclohexane-1,2-dione (CAS No: 329328-77-0)
3,5-Di-tert-butylcyclohexane-1,2-dione, identified by the Chemical Abstracts Service Number (CAS No) 329328-77-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This dione derivative features a cyclohexane core substituted with two tertiary butyl groups at the 3rd and 5th positions, along with carbonyl groups at the 1st and 2nd positions. The unique structural configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a subject of interest in various industrial and academic applications.
The molecular structure of 3,5-Di-tert-butylcyclohexane-1,2-dione contributes to its stability and reactivity patterns. The presence of tertiary butyl groups enhances steric hindrance around the reactive sites, influencing its participation in chemical reactions such as Michael additions, aldol condensations, and cycloadditions. This steric effect is particularly useful in controlling selectivity during synthetic pathways, making it a preferred building block in the construction of more complex molecules.
In recent years, 3,5-Di-tert-butylcyclohexane-1,2-dione has garnered attention in the development of novel pharmaceutical agents. Its dione moiety serves as a versatile handle for further functionalization, enabling the synthesis of heterocyclic compounds that exhibit potential biological activities. For instance, researchers have explored its utility in generating derivatives with anti-inflammatory, antioxidant, and antimicrobial properties. The tert-butyl groups not only stabilize reactive intermediates but also influence the solubility and bioavailability of the final products.
One of the most compelling aspects of 3,5-Di-tert-butylcyclohexane-1,2-dione is its role in catalytic processes. The compound has been investigated as a ligand or co-catalyst in transition metal-catalyzed reactions. Its rigid cyclohexane backbone and electron-withdrawing dione groups facilitate coordination with metals such as palladium and copper, enhancing reaction efficiencies. This application is particularly relevant in cross-coupling reactions essential for constructing complex organic molecules used in drug discovery.
The industrial significance of 3,5-Di-tert-butylcyclohexane-1,2-dione extends beyond pharmaceuticals into materials science. Its thermal stability and resistance to oxidation make it a candidate for high-performance polymers and specialty coatings. Researchers are exploring its incorporation into polymer matrices to improve flame retardancy and mechanical strength. Additionally, its derivatives have shown promise as additives that enhance the durability of industrial materials exposed to harsh environments.
Recent advancements in computational chemistry have further illuminated the potential of 3,5-Di-tert-butylcyclohexane-1,2-dione. Molecular modeling studies indicate that subtle modifications to its structure can significantly alter its electronic properties and reactivity profiles. These insights are being leveraged to design next-generation catalysts with tailored functionalities. By integrating experimental data with theoretical predictions, scientists are gaining deeper understanding into how structural features dictate chemical behavior.
The synthesis of 3,5-Di-tert-butylcyclohexane-1,2-dione itself presents an intriguing challenge due to its strained dione core. Traditional methods often involve multi-step sequences with moderate yields and require careful optimization to minimize side reactions. However, recent innovations in synthetic methodologies have improved accessibility to this compound. Transition-metal-catalyzed cyclizations and novel oxidation techniques now provide more efficient routes to high-purity samples suitable for advanced applications.
In conclusion,3,5-Di-tert-butylcyclohexane-1,2-dione (CAS No: 329328-77-0) represents a cornerstone compound in modern chemistry with far-reaching implications across multiple disciplines. Its unique structural attributes enable diverse applications from pharmaceutical development to advanced materials engineering while ongoing research continues to uncover new possibilities for its utilization. As synthetic techniques evolve so too will our ability harness this versatile intermediate for innovative solutions.
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